N-allyl-4-isobutoxybenzamide
Description
N-allyl-4-isobutoxybenzamide is a benzamide derivative characterized by an allyl group (-CH₂CH=CH₂) attached to the nitrogen atom of the benzamide core and an isobutoxy substituent (-OCH₂CH(CH₃)₂) at the para position of the aromatic ring. Benzamides are widely studied for their biological activities, particularly as enzyme inhibitors or receptor modulators due to their structural mimicry of endogenous substrates.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31g/mol |
IUPAC Name |
4-(2-methylpropoxy)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-4-9-15-14(16)12-5-7-13(8-6-12)17-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,15,16) |
InChI Key |
LSFFRADMUMGPMQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCC=C |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The allyl group in this compound introduces steric bulk and hydrophobicity compared to smaller substituents like amino (-NH₂) or nitro (-NO₂) groups.
- The isobutoxy moiety enhances lipophilicity (logP ~3.2, estimated) relative to polar groups (e.g., -COOH in 3-amino-4-chlorobenzoic acid, logP ~1.8) .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 4-Aminobenzamide | 4-Nitrobenzylamine |
|---|---|---|---|
| LogP (estimated) | 3.2 | 0.5 | 1.1 |
| Water Solubility | Low (~0.1 mg/mL) | High (~50 mg/mL) | Moderate (~5 mg/mL) |
| Synthetic Accessibility | Moderate (2-step synthesis) | High (1-step) | High (1-step) |
Implications :
- The low solubility of this compound may necessitate formulation adjuvants for in vivo applications.
- Its higher logP suggests improved membrane permeability compared to polar analogues like 4-aminobenzamide.
Stability and Metabolic Considerations
- The allyl group may confer susceptibility to oxidative metabolism (e.g., cytochrome P450-mediated epoxidation), whereas isobutoxy ’s branched structure could slow hydrolytic degradation compared to linear ethers.
- In contrast, 4-nitrobenzylamine undergoes rapid nitroreduction in hepatic tissues, highlighting divergent metabolic pathways among benzamide derivatives .
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